molecular formula C9H20O2 B106987 Propane, 1,1-dipropoxy- CAS No. 4744-11-0

Propane, 1,1-dipropoxy-

Cat. No. B106987
CAS RN: 4744-11-0
M. Wt: 160.25 g/mol
InChI Key: QIDYONASNONTLI-UHFFFAOYSA-N
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Description

The compound "Propane, 1,1-dipropoxy-" is not directly studied in the provided papers. However, related compounds and their properties have been investigated, which can provide insights into the behavior of similar molecules. For instance, the conformational analysis of poly(propylene oxide) and its model compound, 1,2-dimethoxypropane, reveals information about the conformational energy contributions and nonbonded interactions that could be relevant to "Propane, 1,1-dipropoxy-" .

Synthesis Analysis

The synthesis of related compounds, such as the reaction product of 1,1-diphenylpropane-1,3-diol with thionylchloride, provides insights into potential synthetic routes and reaction mechanisms that could be applicable to "Propane, 1,1-dipropoxy-" . The successful synthesis of 1,2,3-Trimethoxypropane from glycerol suggests that similar strategies could be employed for synthesizing "Propane, 1,1-dipropoxy-" .

Molecular Structure Analysis

The molecular and crystal structure of 3,3-Diphenyl-1,2-oxathiolane-2,2-dioxide, a reaction product of a related compound, provides information on the crystallography that could be extrapolated to understand the structural aspects of "Propane, 1,1-dipropoxy-" . Additionally, the molecular structure of propane-1,3-diphosphonic acid offers insights into the conformational preferences of propane derivatives, which could be relevant .

Chemical Reactions Analysis

The interaction of 1-propoxy-2-propanol with amines in binary liquid mixtures and the resulting thermodynamic properties could provide a basis for understanding the reactivity and interaction of "Propane, 1,1-dipropoxy-" with other chemicals . The study of cobalt(III)-peroxo complexes with phosphine ligands, although not directly related, could offer a perspective on the coordination chemistry of propane derivatives .

Physical and Chemical Properties Analysis

The physical solvent properties of 1,2,3-Trimethoxypropane for CO2 absorption, including its density, viscosity, and vapor pressure, could be indicative of the properties that "Propane, 1,1-dipropoxy-" might exhibit under similar conditions . The thermophysical and spectroscopic approach used to study molecular interactions in binary liquid mixtures of 1-propoxy-2-propanol with amines could also be applied to study "Propane, 1,1-dipropoxy-" .

Scientific Research Applications

  • Organic Templating and Material Science : Propane derivatives, such as Propane-1,3-di­ammonium gallium phosphate diphosphate, are used in organic templating. They form anionic chains linked by octahedra and tetrahedral units, useful in material science applications (Kissick & Chippindale, 2002).

  • Physical Chemistry and Molecular Structure Analysis : Studies on the microwave spectrum, structure, and dipole moment of Propane have provided insights into molecular configurations, vital for understanding physical and chemical properties (Lide, 1960).

  • Inorganic Chemistry : In the realm of inorganic chemistry, propane-1,3-diamine is used to create organically templated vanadium tellurites, demonstrating the versatility of propane derivatives in synthesizing complex inorganic compounds (Huang et al., 2009).

  • Gas Separation Technologies : Propane is a key component in studying gas permeation and separation processes, essential for developing advanced materials for industrial gas separation applications (Staudt-Bickel & Koros, 2000).

  • Vibrational Spectroscopy : Research on the vibrational overtone spectrum of propane contributes to the understanding of molecular vibrational behaviors, which is crucial in fields like spectroscopy and molecular dynamics (Kjaergaard et al., 1990).

  • Chemical Engineering and Catalysis : Propane is used in studies exploring the selective oxidation of propane to acetone and 2-propanol, showcasing its role in catalysis and chemical reaction engineering (Bravo-Suárez et al., 2008).

  • Distillation and Chemical Processing : Vapor-liquid equilibrium data for propylene glycols binary systems, including propane derivatives, are critical for designing distillation processes in chemical engineering (Fendu & Oprea, 2014).

  • Biotechnological Applications : Propane's conversion to acetone using bio-oxidation pathways offers a glimpse into its potential in biotechnological applications and bioconversion processes (Hur et al., 2017).

Future Directions

The direct formation of propene from propane is a well-established commercial process, which on the basis of energy consumption, is environmentally preferred to the current large-scale sources of propene from steam cracking and fluid catalytic cracking . As the development of technologies to produce renewable “green” propane are gaining traction, new catalytic processes will provide the platform to produce green propene . This could potentially open up new avenues for the use of “Propane, 1,1-dipropoxy-” in the future.

properties

IUPAC Name

1,1-dipropoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-4-7-10-9(6-3)11-8-5-2/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDYONASNONTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(CC)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334585
Record name Propane, 1,1-dipropoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dipropoxypropane

CAS RN

4744-11-0
Record name 1,1-Dipropoxypropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4744-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1-dipropoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4744-11-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RN HOTA, BK NANDA, BR BEHERA… - Asian Journal of …, 2022 - researchgate.net
Capparis zeylanica (Capparaceae) is a climbing shrub, commonly known as ‘Asadua’in Oriya language. Folkloric it is used as antiinflammatory, anti-rheumatic, hepatitis and liver tonics. …
Number of citations: 4 www.researchgate.net
S Uemura, T Yoshida, M Koga, H Matsumoto… - ECS …, 2018 - iopscience.iop.org
The catalyst layer (CL) in a proton exchange membrane fuel cell is a critical component that determines the performance. Although the CL is produced from the catalyst ink, no study has …
Number of citations: 2 iopscience.iop.org
MJ Kalalo, EJ Suoth, I Antasionasti, S Sudewi, BJ Kepe… - Jurnal Farmasi - neliti.com
Bacterial Cell Wall (BCW) is an essential part of bacteria. Defects in BCW may lead to bacterial death due to failure in maintaining pressure and cell integrity or shape. Penicillin-Binding …
Number of citations: 2 www.neliti.com
J Kluska, P Kazimierski, M Ochnio… - … , environment, law and …, 2019 - ojs.gsw.gda.pl
This work aims at study the effect of the operating conditions like equivalence ration and temperature on the updraft gasification of beech wood. The main aspects was to analyze the …
Number of citations: 3 ojs.gsw.gda.pl
H Cheng, H Huang, J Zhang, D Jing - Fibers and Polymers, 2017 - Springer
The degradation capability of the different supercritical fluids on carbon fiber-reinforced polymer (CFRP) was analyzed based on the impact of reaction temperature and time on …
Number of citations: 34 link.springer.com
VB Nguyen, SL Wang, TQ Phan, MD Doan, TKP Phan… - Life, 2023 - mdpi.com
Alzheimer’s disease (AD) is the most common form of dementia, which is recorded as a global health issue. Natural acetylcholinesterase inhibitors (AChEIs) are considered a helpful …
Number of citations: 3 www.mdpi.com
AK Torvik Jenssen - 2015 - ntnuopen.ntnu.no
A catalytic study of copper coated on silica CuSiO2, titanium dioxide, TiO2 with and without carbon nanotubes, CNT, as support material and zeolite, HZSM 5, has been performed for …
Number of citations: 0 ntnuopen.ntnu.no
JAM Chavando, V Silva, M Puig-gamero… - Advances in Synthesis …, 2023 - Elsevier
This chapter reviews previous simulations of gasification and pyrolysis processes based on equilibrium and kinetic models. However, most of these studies only consider the …
Number of citations: 0 www.sciencedirect.com

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